molecular formula C12H10N2O3S B11800850 5-(2-Methyl-5-nitrophenyl)furan-2-carbothioamide

5-(2-Methyl-5-nitrophenyl)furan-2-carbothioamide

Cat. No.: B11800850
M. Wt: 262.29 g/mol
InChI Key: MDHOTBYPBPGQIF-UHFFFAOYSA-N
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Description

5-(2-Methyl-5-nitrophenyl)furan-2-carbothioamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of a nitro group and a thioamide group in the structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-5-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with furan-2-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-5-nitrophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thioamide group can be converted to an amide group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-(2-Methyl-5-aminophenyl)furan-2-carbothioamide.

    Reduction: Formation of 5-(2-Methyl-5-nitrophenyl)furan-2-carboxamide.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

5-(2-Methyl-5-nitrophenyl)furan-2-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-5-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
  • 5-(2-Nitrophenyl)furan-2-carbaldehyde

Uniqueness

5-(2-Methyl-5-nitrophenyl)furan-2-carbothioamide is unique due to the presence of both a nitro group and a thioamide group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

5-(2-methyl-5-nitrophenyl)furan-2-carbothioamide

InChI

InChI=1S/C12H10N2O3S/c1-7-2-3-8(14(15)16)6-9(7)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18)

InChI Key

MDHOTBYPBPGQIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C(=S)N

Origin of Product

United States

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